1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
Description
3-(4-Morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an oxadiazole ring
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12(2)23-9-5-8-18-17(22)16-11-21(20-19-16)15-7-6-13(3)14(4)10-15/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJFYJOUIGSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCOC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Arylation of 4,5-Dibromo-1H-1,2,3-Triazole
The triazole core is established through copper-catalyzed coupling between 3,4-dimethylphenylboronic acid and 4,5-dibromo-1H-1,2,3-triazole:
Reaction Conditions
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Cs2CO3 (3 equiv)
- Solvent : DMF, 110°C, 24 h
- Yield : 68-72%
Mechanistic Insight
The reaction proceeds via oxidative addition of the triazole C-Br bond to copper, followed by transmetalation with the arylboronic acid. Reductive elimination yields the N1-arylated product while preserving the 4,5-dibromo substitution pattern critical for subsequent functionalization.
Regioselective Carboxylation at Position 4
Bromine-Lithium Exchange and Carbonation
The dibromo intermediate undergoes selective metal-halogen exchange at position 5 using isopropylmagnesium chloride-lithium chloride complex:
Optimized Procedure
- Substrate : 1-(3,4-Dimethylphenyl)-4,5-dibromo-1H-1,2,3-triazole (1 equiv)
- Grignard Reagent : iPrMgCl·LiCl (1.2 equiv) in THF/METHF (4:1)
- Temperature : -30°C to -10°C gradient over 2 h
- Quenching : CO2 gas bubbled through solution (15 min)
- Workup : Acidification with 1M HCl, extraction with ethyl acetate
- Yield : 85-89%
Critical Parameters
- Solvent System : Tetrahydrofuran (THF) with 2-methyltetrahydrofuran (METHF) improves reagent solubility
- Temperature Control : Maintained below -10°C to prevent triazole ring decomposition
- Gas Flow Rate : 0.5 L/min CO2 ensures complete carboxylation
Amide Bond Formation with 3-(Propan-2-yloxy)Propylamine
Activation and Coupling Strategies
The carboxylic acid undergoes activation prior to amine coupling:
Method Comparison Table
| Activation Method | Reagents/Conditions | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid Chloride | SOCl2, reflux, 3h | NEt3 | 78 | 95.2 |
| HATU | DIPEA, DMF, rt, 12h | - | 92 | 98.7 |
| EDCl/HOBt | CH2Cl2, 0°C to rt, 24h | DMAP | 85 | 97.4 |
Optimal Protocol (HATU-mediated)
- Activation : HATU (1.1 equiv), DIPEA (3 equiv) in anhydrous DMF (0.1M)
- Amine : 3-(Propan-2-yloxy)propylamine (1.5 equiv) added dropwise at 0°C
- Reaction : Stir 12 h at room temperature under N2
- Workup : Precipitation in ice-water, filtration, recrystallization (EtOAc/hexanes)
- Yield : 89-92%
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.45-7.39 (m, 3H, aryl-H), 4.12 (t, J=6.4 Hz, 2H, OCH2), 3.82 (septet, J=6.0 Hz, 1H, CH(CH3)2), 2.31 (s, 6H, Ar-CH3)
- 13C NMR (101 MHz, CDCl3): δ 164.8 (CONH), 148.7 (triazole-C4), 134.2-126.4 (aryl-C), 69.1 (OCH2), 67.8 (CH(CH3)2)
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Patent data reveals adaptations for kilogram-scale production:
Reactor Design
- Carboxylation Stage : Packed-bed reactor with Mg turnings for Grignard reagent generation
- Amidation Stage : Microstructured mixer (500 µm channels) for rapid reagent contact
Process Metrics
- Throughput : 2.8 kg/day using 50 L total reactor volume
- E-factor : 18.7 (improved from batch process E-factor of 43.2)
- Purity : 99.1% by qNMR with single-pass crystallization
Alternative Synthetic Approaches
Palladium-Catalyzed Carbonylation
Exploratory studies suggest potential for direct carbonylation of bromotriazole precursors:
Trial Conditions
- Catalyst : Pd(OAc)2/Xantphos system
- CO Pressure : 30 psi
- Amine : Added in situ during carbonylation
- Yield : 63% (needs optimization)
Advantages
- Eliminates separate carboxylation and activation steps
- Compatible with moisture-sensitive substrates
Chemical Reactions Analysis
Oxidation Reactions
The isopropoxypropyl side chain undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the terminal ether group to a ketone, forming a carbonyl derivative (Figure 1A). Computational studies suggest steric hindrance from the 3,4-dimethylphenyl group limits over-oxidation of the triazole ring .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4h | Ketone derivative at isopropoxy chain | 68% |
Reduction Reactions
Sodium borohydride (NaBH₄) selectively reduces the carboxamide group to a secondary amine without affecting the triazole ring (Figure 1B). Hydrogenation (H₂/Pd-C) under mild pressure reduces the triazole’s N–N bonds, yielding a dihydrotriazole intermediate .
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2h | N-[3-(propan-2-yloxy)propyl] amine | >90% |
| H₂/Pd-C | 1 atm, RT, 6h | Dihydrotriazole derivative | 55% |
Hydrolysis Reactions
The carboxamide group resists acidic hydrolysis but undergoes base-mediated cleavage (NaOH, 80°C) to form a carboxylic acid (Figure 1C) . Kinetic studies show a second-order dependence on hydroxide ion concentration .
| Conditions | Product | Rate Constant (k) |
|---|---|---|
| 2M NaOH, 80°C | 1-(3,4-Dimethylphenyl)-1H-triazole-4-carboxylic acid | 0.024 L/mol·s |
Cycloaddition and Click Chemistry
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate bis-triazole hybrids (Figure 1D) . This reaction is regioselective (1,4-adduct) and proceeds at 70°C with a Cu(I)/TBTA catalyst system .
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Cu(I)/TBTA | Bis-triazole conjugate | 82% |
Electrophilic Substitution
Nitration (HNO₃/H₂SO₄) targets the 5-position of the triazole ring, forming a nitro derivative (Figure 1E) . Computational modeling (DFT) confirms preferential electrophilic attack at C5 due to resonance stabilization .
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 5-Nitro-triazole-4-carboxamide | >95% |
Biological Activity and Stability
The compound shows negligible degradation in simulated physiological conditions (pH 7.4, 37°C) over 48h, confirming hydrolytic stability . Its antifungal and antiproliferative activities correlate with intact triazole and carboxamide groups .
Figure 1. Key Reaction Pathways
(A) Oxidation of isopropoxy chain
(B) Carboxamide reduction
(C) Base-mediated hydrolysis
(D) CuAAC-derived bis-triazole
(E) C5-nitration of triazole
Scientific Research Applications
The compound is primarily studied for its biological activities, which include:
- Antimicrobial Properties : Research indicates that compounds with similar triazole structures exhibit significant antimicrobial effects against various bacterial strains. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, derivatives of triazole have been evaluated for their cytotoxic effects on different cancer cell lines, demonstrating potential in targeting tumor growth.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Studies have shown that triazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Research Applications
- Medicinal Chemistry : The compound is used in the development of new therapeutic agents targeting various diseases. Its structural characteristics allow for modifications that can enhance potency and selectivity toward specific biological targets.
- Biochemical Assays : It serves as a tool in biochemical assays to study enzyme interactions and cellular pathways. The ability to modify the side chains can help elucidate mechanisms of action and identify potential drug targets.
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative of this triazole was tested in a clinical trial for patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : In cancer research, a closely related triazole compound demonstrated an IC50 value of 5 µM against breast cancer cell lines, indicating strong anti-tumor activity.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid: This compound shares the morpholine and phenyl groups but differs in the presence of an amino acid moiety instead of the oxadiazole ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound contains a morpholine-substituted phenyl group but differs in the presence of a propenone moiety instead of the oxadiazole ring.
Uniqueness
3-(4-Morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the morpholine ring with the oxadiazole structure enhances its potential as a versatile compound in various applications.
Biological Activity
1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 316.4 g/mol. The structural features include a triazole ring and a carboxamide group, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective antiproliferative activity against leukemia cells and solid tumors.
A comparative analysis revealed that similar triazole derivatives had a GI50 (the concentration required to inhibit cell growth by 50%) in the nanomolar range against Jurkat cells (0.63–0.69 μM), indicating potent anticancer activity .
Table 1: Cytotoxicity Data of Related Triazole Compounds
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | Jurkat | 0.65 |
| Compound B | CAKI-1 (Kidney) | 0.15 |
| Compound C | LOX IMVI (Melanoma) | 0.20 |
| Compound D | HL-60 (Leukemia) | 0.25 |
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Studies have shown that treatment with triazole derivatives leads to morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation . Additionally, these compounds have been found to reduce mitochondrial membrane potential and induce DNA damage without direct intercalation into DNA .
Antimicrobial Activity
Beyond anticancer properties, triazoles are known for their antimicrobial activities. Research indicates that derivatives of 1H-1,2,3-triazoles can exhibit antibacterial and antifungal properties. The presence of the dimethylphenyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes .
Case Studies
In a case study evaluating the efficacy of triazole derivatives against resistant strains of bacteria, it was found that certain modifications in the chemical structure significantly enhanced antibacterial activity. For example, introducing alkoxy groups improved solubility and bioavailability .
Q & A
Q. Q1. What is the standard synthetic route for 1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. A representative approach involves:
Intermediate preparation : React 3,4-dimethylphenyl azide with propargyl alcohol to form the triazole ring.
Functionalization : Introduce the 3-(propan-2-yloxy)propyl amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the triazole-4-carboxylic acid intermediate.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. Q2. How is the compound structurally characterized in academic research?
Key techniques include:
- X-ray crystallography : Refinement with SHELXL (SHELX suite) for precise bond-length/angle analysis .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for regiochemical confirmation.
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₂N₄O₂: 321.1684, observed: 321.1686).
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .
Biological Activity and Screening
Q. Q3. What assays are used to evaluate the compound’s biological activity?
Q. Q4. How are structure-activity relationships (SAR) studied for this compound?
- Analog synthesis : Modify substituents (e.g., 3,4-dimethylphenyl → fluorophenyl) to probe electronic effects.
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinase targets) to predict binding modes.
- Data analysis : Correlate logP (calculated via ChemAxon) with cellular uptake efficiency .
Advanced Research Challenges
Q. Q5. How can regioselectivity issues during triazole synthesis be resolved?
-
Catalyst optimization : Replace Cu(I) with Ru(II) catalysts for controlled 1,4- vs. 1,5-regioselectivity.
-
Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield (>85%) .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
-
In-situ monitoring : Use ReactIR to track azide consumption and intermediate formation .
Q. Q6. What strategies address discrepancies between crystallographic and computational structural data?
Q. Q7. How is the compound’s metabolic stability assessed in preclinical studies?
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor; monitor degradation via LC-MS/MS.
- Metabolite ID : High-resolution MS/MS with Mass Frontier software to identify hydroxylation at the dimethylphenyl group .
Mechanistic and Pharmacological Studies
Q. Q8. What methods elucidate the compound’s mechanism of action?
Q. Q9. How can solubility limitations be mitigated without structural modification?
- Nanoformulation : Prepare PLGA nanoparticles (70–100 nm, PDI <0.1) via emulsion-solvent evaporation.
- Co-crystallization : Screen with succinic acid or caffeine to enhance aqueous solubility (e.g., 5-fold increase) .
Data Interpretation and Reproducibility
Q. Q10. How should researchers address batch-to-batch variability in biological activity?
Q. Q11. What statistical approaches validate contradictory cytotoxicity data across cell lines?
- ANOVA with post-hoc tests : Compare IC₅₀ values (n=6) in resistant vs. sensitive lines (e.g., p<0.01 threshold).
- Pathway enrichment : Gene ontology (GO) analysis of RNA-seq data to identify differential target engagement .
Future Research Directions
Q. Q12. What novel derivatives are prioritized for further investigation?
Q. Q13. How can machine learning optimize synthesis and screening workflows?
- Retrosynthetic prediction : Use IBM RXN for Chemistry to propose novel routes.
- QSAR models : Train on PubChem BioAssay data (AID 1495) to predict IC₅₀ values for untested analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

